molecular formula C8H9ClFN B567653 (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS No. 1217449-55-2

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Cat. No.: B567653
CAS No.: 1217449-55-2
M. Wt: 173.615
InChI Key: SCEUCESYXQXKOY-RXMQYKEDSA-N
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Description

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethanamine backbone

Scientific Research Applications

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is not specified in the available resources. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety information for “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” indicates that it may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use and study of “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as the results of further experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-fluorobenzene.

    Halogenation: The aromatic ring undergoes halogenation to introduce the chloro and fluoro substituents.

    Amination: The halogenated intermediate is then subjected to amination reactions to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-chlorophenyl)ethan-1-amine: Lacks the fluoro substituent.

    (1R)-1-(2-fluorophenyl)ethan-1-amine: Lacks the chloro substituent.

    (1R)-1-(3-chloro-2-methylphenyl)ethan-1-amine: Contains a methyl group instead of a fluoro group.

Uniqueness

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662432
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217449-55-2
Record name (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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